molecular formula C9H14N2 B011493 N-[1-(2,5-dimethyl-1H-pyrrol-3-yl)ethylidene]-N-methylamine CAS No. 101822-52-0

N-[1-(2,5-dimethyl-1H-pyrrol-3-yl)ethylidene]-N-methylamine

Cat. No.: B011493
CAS No.: 101822-52-0
M. Wt: 150.22 g/mol
InChI Key: YSSISIZDBHDSCG-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(2,5-dimethyl-1H-pyrrol-3-yl)ethylidene]-N-methylamine, commonly known as DMPEA, is a chemical compound that is used in scientific research. It is a member of the class of compounds known as tryptamines and is structurally related to the neurotransmitter serotonin.

Mechanism of Action

The exact mechanism of action of DMPEA is not well understood. However, it is believed to act as a partial agonist at serotonin receptors, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
DMPEA has been found to have a range of biochemical and physiological effects, including the ability to stimulate the release of serotonin and other neurotransmitters. It has also been found to have mild psychoactive effects in humans, including changes in mood, perception, and thought.

Advantages and Limitations for Lab Experiments

One advantage of using DMPEA in lab experiments is its ability to stimulate the release of serotonin and other neurotransmitters, which can be useful for studying the effects of these compounds on the central nervous system. However, one limitation is that its psychoactive effects may make it difficult to interpret results.

Future Directions

There are several potential future directions for research on DMPEA. One area of interest is its potential as a treatment for depression and other mood disorders. Another area of interest is its potential as a tool for studying the role of serotonin and other neurotransmitters in the central nervous system. Additionally, further research is needed to fully understand the mechanism of action of DMPEA and its effects on the body.

Synthesis Methods

DMPEA can be synthesized using a variety of methods, including the condensation of 2,5-dimethyl-3-pyrroline with methylamine, or the reduction of N-(2,5-dimethyl-1H-pyrrol-3-yl)acetamide with lithium aluminum hydride.

Scientific Research Applications

DMPEA has been used in scientific research to study its effects on the central nervous system. It has been found to have a range of biochemical and physiological effects, including the ability to act as a partial agonist at serotonin receptors.

Properties

101822-52-0

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

1-(2,5-dimethyl-1H-pyrrol-3-yl)-N-methylethanimine

InChI

InChI=1S/C9H14N2/c1-6-5-9(7(2)10-4)8(3)11-6/h5,11H,1-4H3

InChI Key

YSSISIZDBHDSCG-VQHVLOKHSA-N

Isomeric SMILES

CC1=C/C(=C(/C)\NC)/C(=N1)C

SMILES

CC1=CC(=C(N1)C)C(=NC)C

Canonical SMILES

CC1=CC(=C(C)NC)C(=N1)C

synonyms

Methanamine, N-[1-(2,5-dimethyl-1H-pyrrol-3-yl)ethylidene]- (9CI)

Origin of Product

United States

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